Ethyl perfluoro(2-methyl-3-oxahexanoate)

Descripción general

Descripción

Ethyl perfluoro(2-methyl-3-oxahexanoate) is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low melting point of -77.3°C and a boiling point of 151.3°C . This compound is widely used in various scientific research applications due to its stability and reactivity.

Métodos De Preparación

The preparation of Ethyl perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide with ethyl alcohol under controlled conditions. The synthetic route typically includes the following steps:

Reaction of Hexafluoropropylene Oxide with Ethyl Alcohol: This step involves the nucleophilic attack of ethyl alcohol on hexafluoropropylene oxide, resulting in the formation of the desired ester.

Purification: The crude product is purified using distillation or recrystallization techniques to obtain the pure compound.

Análisis De Reacciones Químicas

Ethyl perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Environmental Applications

1.1. Water Treatment and Remediation

Ethyl perfluoro(2-methyl-3-oxahexanoate) is classified as a per- and polyfluoroalkyl substance (PFAS), which are known for their persistence in the environment. Research indicates that PFAS compounds can be effectively used in water treatment processes to remove contaminants due to their unique surfactant properties. Their ability to form stable emulsions makes them suitable for applications in oil spill remediation and the treatment of contaminated groundwater .

1.2. Soil Contamination Studies

The compound has been utilized in studies assessing soil contamination levels and the mobility of PFAS in agricultural settings. Its presence in soil samples has been linked to agricultural runoff from the use of fluorinated products, prompting investigations into its long-term environmental impacts .

Material Science Applications

2.1. Polymer Production

Ethyl perfluoro(2-methyl-3-oxahexanoate) serves as a precursor in the synthesis of fluorinated polymers, which exhibit exceptional thermal stability and chemical resistance. These polymers are used in various applications, including coatings for non-stick cookware, waterproof fabrics, and industrial materials that require high durability under harsh conditions .

2.2. Surface Modification

The compound is also employed for surface modification processes to impart hydrophobic and oleophobic properties to various substrates. This application is particularly relevant in the production of advanced materials for electronics, textiles, and medical devices, where moisture resistance is critical .

Biomedical Research Applications

3.1. Toxicological Studies

Research on ethyl perfluoro(2-methyl-3-oxahexanoate) has highlighted its immunotoxic effects and potential endocrine-disrupting properties. Studies involving animal models have shown that exposure to this compound can lead to alterations in immune function, prompting further investigation into its safety profile for human health .

3.2. Drug Delivery Systems

Due to its unique chemical structure, ethyl perfluoro(2-methyl-3-oxahexanoate) is being explored as a component in drug delivery systems. Its ability to encapsulate therapeutic agents while providing a controlled release mechanism makes it a candidate for developing advanced pharmaceuticals with improved efficacy and reduced side effects .

Data Tables

| Application Area | Specific Application | Remarks |

|---|---|---|

| Environmental Science | Water Treatment | Effective removal of contaminants |

| Soil Contamination Studies | Investigates mobility and environmental impact | |

| Material Science | Polymer Production | Used in non-stick coatings and industrial materials |

| Surface Modification | Imparts hydrophobic properties | |

| Biomedical Research | Toxicological Studies | Assesses immunotoxic effects |

| Drug Delivery Systems | Enhances encapsulation and controlled release |

Case Studies

Case Study 1: PFAS Contamination in Groundwater

A study conducted by Evich et al. (2022) demonstrated the pervasive nature of PFAS, including ethyl perfluoro(2-methyl-3-oxahexanoate), in groundwater sources across multiple states. The research highlighted the need for effective remediation strategies due to the compound's persistence and potential health risks associated with long-term exposure.

Case Study 2: Development of Fluorinated Polymers

Research published in Environmental Science & Technology explored the synthesis of fluorinated polymers using ethyl perfluoro(2-methyl-3-oxahexanoate) as a monomer. The resulting materials exhibited enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of Ethyl perfluoro(2-methyl-3-oxahexanoate) involves its interaction with various molecular targets and pathways. Studies have shown that it can induce oxidative stress by increasing intracellular reactive oxygen species (ROS) levels, leading to apoptosis and reduced cell viability . It also affects liver peroxisome proliferation and immune responses in animal models .

Comparación Con Compuestos Similares

Ethyl perfluoro(2-methyl-3-oxahexanoate) is similar to other perfluorinated compounds, such as:

Perfluorooctanoic Acid (PFOA): Both compounds are used in the fluoropolymer industry, but Ethyl perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative due to its lower toxicity.

Hexafluoropropylene Oxide Dimer Acid (HFPO-DA):

Ethyl perfluoro(2-methyl-3-oxahexanoate) stands out due to its unique combination of stability, reactivity, and lower environmental impact compared to traditional perfluorinated compounds.

Actividad Biológica

Ethyl perfluoro(2-methyl-3-oxahexanoate), commonly referred to as GenX, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical properties, including resistance to degradation and bioaccumulation in the environment and living organisms. This article explores the biological activity of Ethyl perfluoro(2-methyl-3-oxahexanoate), focusing on its immunotoxicity, neurodevelopmental effects, and potential mechanisms of action based on diverse research findings.

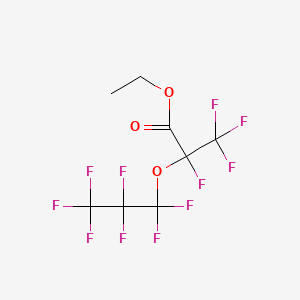

Chemical Structure:

- Formula: C8H5F11O3

- Molecular Weight: 358.11 g/mol

- CAS Number: 79851-29-9

Physical Properties:

- Ethyl perfluoro(2-methyl-3-oxahexanoate) is known for its amphipathic nature, which contributes to its stability and persistence in the environment .

Immunotoxicity

Recent studies have highlighted the immunotoxic effects of PFAS, including Ethyl perfluoro(2-methyl-3-oxahexanoate). A screening of 147 PFAS revealed that approximately 21% exhibited bioactivity at concentrations ranging from 1 to 60 micromolar in human primary cell systems. Notably, GenX was solubilized in water due to instability in DMSO, allowing for effective testing in various bioassays .

Key Findings:

- Immunosuppressive Activity: GenX demonstrated immunosuppressive characteristics similar to established immunosuppressants like dexamethasone, though with distinct response profiles .

- Mechanisms of Action: Potential mechanisms include inhibition of ubiquitin ligases and deubiquitylating enzymes, which are crucial for immune response regulation .

Neurodevelopmental Effects

The neurodevelopmental impact of PFAS has been a significant focus due to their widespread detection in human populations. Ethyl perfluoro(2-methyl-3-oxahexanoate) has been implicated in perturbing neurodevelopmental processes.

Research Insights:

- In Vitro Studies: A battery of assays measuring neuronal activity indicated that exposure to GenX could disrupt normal neurodevelopmental pathways. Specifically, high-throughput assays revealed alterations in neurite outgrowth and neuronal proliferation .

- Developmental Neurotoxicity Testing: The compound was tested alongside known neurotoxicants using microelectrode arrays and high-content imaging assays, confirming its potential neurotoxic effects at varying concentrations .

Case Studies

Several case studies have provided insights into the biological activity of Ethyl perfluoro(2-methyl-3-oxahexanoate):

- Study on Immunotoxicity:

- Neurodevelopmental Impact Assessment:

Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O3/c1-2-21-3(20)4(9,6(12,13)14)22-8(18,19)5(10,11)7(15,16)17/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLWKGDZOZTKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382166 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79851-29-9 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79851-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.